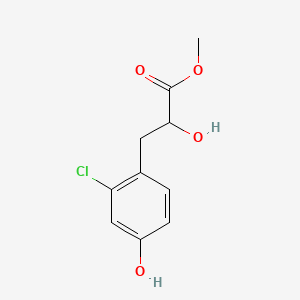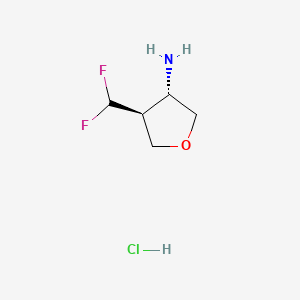
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans: is a synthetic organic compound that belongs to the class of oxolanes. It is characterized by the presence of a difluoromethyl group and an amine group attached to an oxolane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans typically involves multiple steps, including the formation of the oxolane ring and the introduction of the difluoromethyl and amine groups. One common synthetic route involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group and amine group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3R,4R)-4-(fluoromethyl)oxolan-3-aminehydrochloride,trans
- rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-aminehydrochloride,trans
- rac-(3R,4R)-4-(methyl)oxolan-3-aminehydrochloride,trans
Uniqueness
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C5H10ClF2NO |
|---|---|
Peso molecular |
173.59 g/mol |
Nombre IUPAC |
(3S,4S)-4-(difluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-1-9-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1 |
Clave InChI |
FFVIKUUADRCLIV-VKKIDBQXSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)N)C(F)F.Cl |
SMILES canónico |
C1C(C(CO1)N)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)

![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
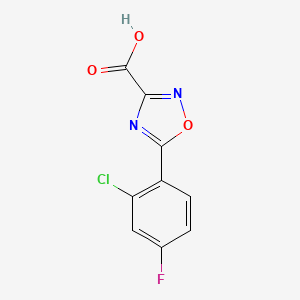
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
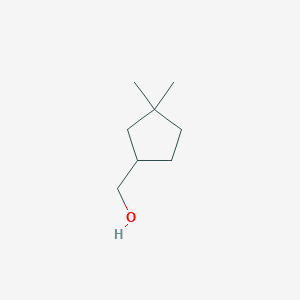
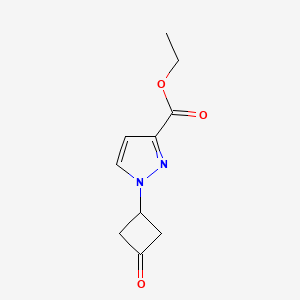




![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
